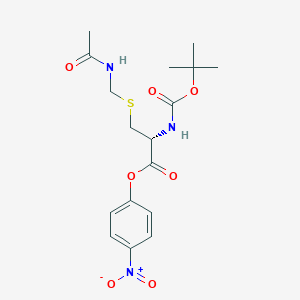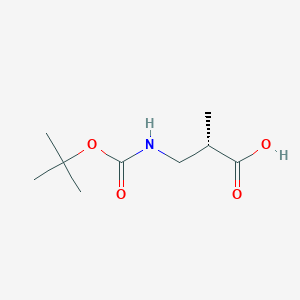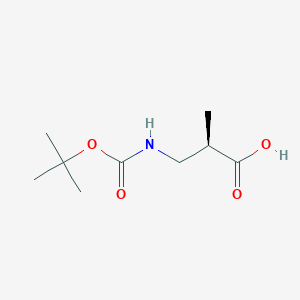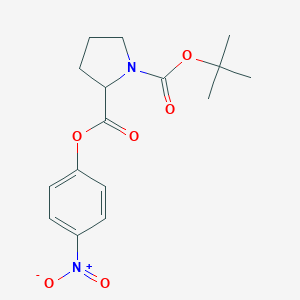
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid” is a unique chemical compound. It has a linear formula of C13H17O4N1 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringN(C)(c1c(cccc1)C(=O)O)C(=O)OC(C)(C)C . This indicates that the compound contains a phenyl group (c1c(cccc1)), a tert-butoxycarbonyl group (OC©©C), and a methylamino group (N©). Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 251.28 . The compound is stored in a dry, cool, and well-ventilated place .Aplicaciones Científicas De Investigación
1. Synthesis of Heterocyclic Compounds
- Application Summary: The compound is used in the synthesis of heterocyclic compounds, which are integral parts of many medicinally interesting compounds .
2. Synthesis of Racemic Derivatives
- Application Summary: The compound is used in the synthesis of racemic derivatives, specifically, a new derivative of β-(1,2,4-Triazol-1-yl)alanine .
- Methods of Application: The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
- Results or Outcomes: The synthesis resulted in a new derivative of β-(1,2,4-Triazol-1-yl)alanine with an overall yield of 68% .
3. Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
- Application Summary: The compound is used in the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group .
- Methods of Application: The deprotection is achieved using oxalyl chloride in methanol .
- Results or Outcomes: The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
4. Dipeptide Synthesis
- Application Summary: The compound is used in the synthesis of dipeptides. It is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Methods of Application: The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
5. Synthesis of Hydrophobic Peptides
6. Synthesis of Peptidic V1a Receptor Agonists
7. Synthesis of Hydrophobic Peptides
Safety And Hazards
Propiedades
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COABPHLHHQAKPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619276 |
Source


|
| Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid | |
CAS RN |
30925-08-7 |
Source


|
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)
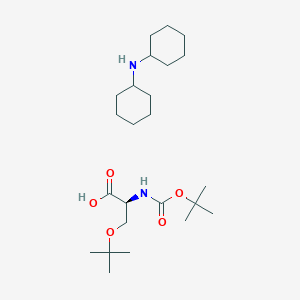
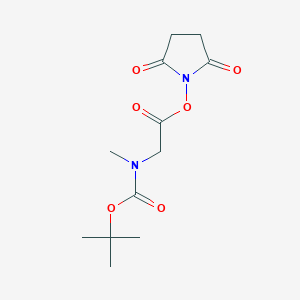
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)
